(E/Z)-GSK5182

Übersicht

Beschreibung

GSK5182 ist ein hochspezifischer und oral aktiver inverser Agonist des östrogenverwandten Rezeptors Gamma (ERRγ). Er wurde ausgiebig für seine potenziellen therapeutischen Anwendungen, insbesondere in den Bereichen Onkologie und Stoffwechselerkrankungen, untersucht. GSK5182 ist bekannt für seine Fähigkeit, die Transkriptionsaktivität von ERRγ zu hemmen, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung macht.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von GSK5182 umfasst mehrere Schlüsselschritte, ausgehend von kommerziell erhältlichen Ausgangsmaterialien. Der Syntheseweg beinhaltet typischerweise die Bildung eines Kern-Gerüsts, gefolgt von der Einführung spezifischer funktioneller Gruppen, um seine Aktivität und Selektivität zu verbessern. Die Reaktionsbedingungen umfassen oft die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um das gewünschte Produkt zu erzielen.

Industrielle Produktionsmethoden

Die industrielle Produktion von GSK5182 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Effizienz und Ausbeute optimiert und umfasst oft automatisierte Systeme und strenge Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

GSK5182 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: GSK5182 kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an GSK5182 modifizieren und seine Aktivität verändern.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen einführen und seine Selektivität und Potenz verbessern.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden oft verwendet.

Substitution: Substitutionsreaktionen beinhalten typischerweise Halogenierungsmittel und Nukleophile.

Hauptprodukte, die gebildet werden

Wissenschaftliche Forschungsanwendungen

GSK5182 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Werkzeug verwendet, um die Struktur-Aktivitäts-Beziehung von ERRγ-inversen Agonisten zu untersuchen.

Biologie: Untersucht für seine Rolle bei der Regulierung des mitochondrialen Stoffwechsels und der Energiehomöostase.

Medizin: Als potenzielles Therapeutikum für die Behandlung von Stoffwechselerkrankungen und bestimmten Krebsarten untersucht.

Industrie: Bei der Entwicklung neuer Medikamente zur Behandlung von ERRγ-bedingten Erkrankungen eingesetzt.

Wirkmechanismus

GSK5182 übt seine Wirkung aus, indem es an den östrogenverwandten Rezeptor Gamma (ERRγ) bindet und eine Konformationsänderung induziert, die seine Transkriptionsaktivität hemmt. Diese Hemmung führt zum Verlust der Koaktivatorbindung, was zu einer verringerten Expression von Zielgenen führt, die am mitochondrialen Stoffwechsel und der Energiehomöostase beteiligt sind. Zu den beteiligten molekularen Zielen und Signalwegen gehören die Rekrutierung von Corepressoren wie Small Heterodimer Partner-Interacting Leucine Zipper (SMILE) und die Hemmung der Ubiquitinierung durch die E3-Ligase Parkin .

Wissenschaftliche Forschungsanwendungen

GSK5182 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the structure-activity relationship of ERRγ inverse agonists.

Biology: Investigated for its role in regulating mitochondrial metabolism and energy homeostasis.

Medicine: Explored as a potential therapeutic agent for treating metabolic diseases and certain types of cancer.

Industry: Utilized in the development of new drugs targeting ERRγ-related diseases.

Wirkmechanismus

GSK5182 exerts its effects by binding to the estrogen-related receptor gamma (ERRγ) and inducing a conformational change that inhibits its transcriptional activity. This inhibition results in the loss of coactivator binding, leading to decreased expression of target genes involved in mitochondrial metabolism and energy homeostasis. The molecular targets and pathways involved include the recruitment of corepressors such as small heterodimer partner-interacting leucine zipper (SMILE) and the inhibition of ubiquitination by the E3 ligase Parkin .

Vergleich Mit ähnlichen Verbindungen

GSK5182 ist einzigartig in seiner hohen Selektivität und Potenz als inverser Agonist von ERRγ. Ähnliche Verbindungen umfassen:

4-Hydroxytamoxifen: Ein selektiver Östrogenrezeptormodulator mit geringerer Affinität für ERRγ.

Diethylstilbestrol: Ein synthetisches Östrogen mit breiterer Rezeptoraktivität.

Tamoxifen: Ein weiterer selektiver Östrogenrezeptormodulator mit unterschiedlicher Rezeptorselektivität.

GSK5182 zeichnet sich durch seine spezifische Zielrichtung auf ERRγ und seine potenziellen therapeutischen Anwendungen bei Stoffwechselerkrankungen und Krebs aus .

Eigenschaften

IUPAC Name |

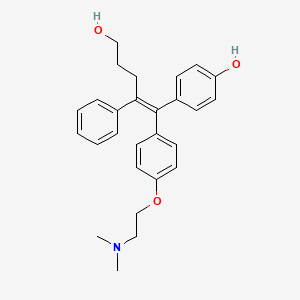

4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-5-hydroxy-2-phenylpent-1-enyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31NO3/c1-28(2)18-20-31-25-16-12-23(13-17-25)27(22-10-14-24(30)15-11-22)26(9-6-19-29)21-7-4-3-5-8-21/h3-5,7-8,10-17,29-30H,6,9,18-20H2,1-2H3/b27-26- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVSFNBNLNLXEFQ-RQZHXJHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC=C(C=C1)C(=C(CCCO)C2=CC=CC=C2)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCOC1=CC=C(C=C1)/C(=C(/CCCO)\C2=CC=CC=C2)/C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.